Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
Description
Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic intermediate featuring a tert-butyl carbamate-protected piperazine core conjugated to a 5-oxopyrrolidin-3-yl carbonyl moiety and a 3-methoxyphenyl substituent. This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for drug candidates targeting central nervous system (CNS) disorders or kinase inhibitors, where the piperazine and lactam functionalities enhance binding affinity and metabolic stability .
Properties
Molecular Formula |
C21H29N3O5 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)23-10-8-22(9-11-23)19(26)15-12-18(25)24(14-15)16-6-5-7-17(13-16)28-4/h5-7,13,15H,8-12,14H2,1-4H3 |
InChI Key |
OUDHUGNGFQDSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Methoxyphenyl Group:
Formation of the Piperazine Ring: The piperazine ring is introduced through a reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the piperazine ring with the pyrrolidinone moiety, typically through a carbamate formation reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives, which are widely employed in pharmaceutical synthesis. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, structural features, and functional roles.
Structural Analysis
Key Observations :
- Lactam vs. Ester: The 5-oxopyrrolidinone lactam in the target compound provides hydrogen-bonding capability, enhancing target engagement compared to the methoxycarbonyl ester in , which may improve solubility but reduce metabolic stability.
- Aromatic Substituents : The 3-methoxyphenyl group offers moderate lipophilicity, whereas pyridinyl () or thiazolyl () groups introduce polarity, affecting blood-brain barrier penetration.
- Linker Diversity: The butanoyl linker in allows for extended conjugation, while the sulfonyl group in enhances electrophilic reactivity for covalent binding.
Biological Activity
Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate (CAS Number: 1081119-91-6) is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H29N3O5, with a molecular weight of 403.48 g/mol. The structure features a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O5 |
| Molecular Weight | 403.48 g/mol |
| CAS Number | 1081119-91-6 |
| Purity | >90% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of photocatalysts to enhance yield and reduce byproducts during the synthesis process. For instance, a recent study demonstrated an effective one-step synthesis using visible light to catalyze the reaction, achieving yields above 90% while minimizing environmental impact .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary research suggests that it may exhibit:
- Antitumor Activity : The compound has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Neuroprotective Effects : Studies indicate that derivatives of piperazine compounds can modulate neurotransmitter systems, suggesting potential benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds that share structural similarities with this compound:
- Anticancer Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
- Neuropharmacology : Research on piperazine derivatives has shown promise in treating anxiety and depression by modulating serotonin receptors, indicating that this compound may also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
